Deacetylforskolin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

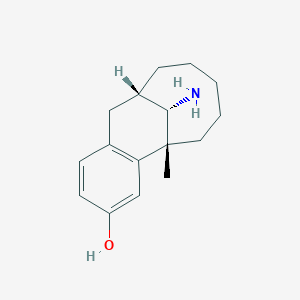

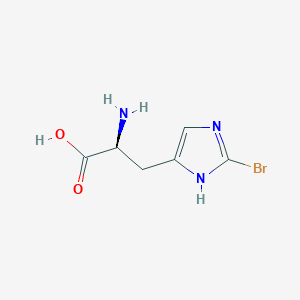

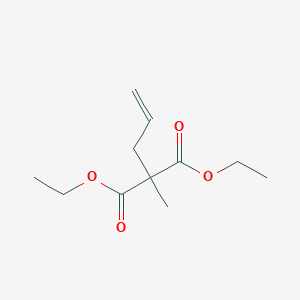

脱アセチルコルホルシンは、コルホルシンから誘導されたラブダン型ジテルペンであり、コレウス・フォルスコリー植物の根から抽出されます。コルホルシンは、細胞内の環状AMP(cAMP)レベルを上昇させるアデニル酸シクラーゼ酵素を活性化させる能力で知られています 。しかし、脱アセチルコルホルシンは、コルホルシンの修飾された形態であり、特定の濃度では毒性が認められています .

作用機序

脱アセチルコルホルシンは、主にアデニル酸シクラーゼを活性化することにより、その効果を発揮し、細胞内のcAMPレベルを高めます。この活性化は、タンパク質キナーゼA(PKA)の活性化やさまざまな細胞機能の調節など、一連の細胞内イベントを引き起こします 。含まれる分子標的と経路には、アデニル酸シクラーゼ、PKA、および他のcAMP依存性シグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

独自性

脱アセチルコルホルシンは、コルホルシンからアセチル基が除去された結果、特定の化学構造を持つため、独特です。この修飾は、その毒性と薬理学的特性を変化させ、他のコルホルシン誘導体とは異なるものになります .

準備方法

合成経路と反応条件

脱アセチルコルホルシンの合成には、コルホルシンの化学修飾が含まれます。コルホルシン自体は、コレウス・フォルスコリー植物の根から抽出されます。主要な合成経路は、コルホルシンからアセチル基を除去して脱アセチルコルホルシンを生成することです 。このプロセスには、通常、脱アセチル化反応を促進するために、溶媒や触媒の使用を含む、特定の反応条件が必要です。

工業生産方法

脱アセチルコルホルシンの工業生産は、同様の原理に従いますが、より大規模に行われます。植物の根からのコルホルシンの抽出は、大型反応器での化学修飾に続きます。このプロセスは、収率と純度が最適化されており、最終製品が研究や用途の工業基準を満たしていることを保証します .

化学反応の分析

反応の種類

脱アセチルコルホルシンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸化剤を使用して、酸素の添加または水素の除去が含まれます。

還元: この反応には、還元剤を使用して、水素の添加または酸素の除去が含まれます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および炭素上のパラジウムなどの触媒が含まれます。反応は、通常、目的の結果を確実にするために、制御された温度と圧力の下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、脱アセチルコルホルシンの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、還元は化合物の還元形態を生成する可能性があります .

科学研究での用途

脱アセチルコルホルシンは、以下を含む幅広い科学研究用途があります。

科学的研究の応用

DESACETYLCOLFORSIN has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of cAMP in various chemical reactions and processes.

Biology: Employed in research on cellular signaling pathways and the effects of cAMP on cellular functions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting cAMP-related pathways.

類似化合物との比較

Similar Compounds

Forskolin: The parent compound from which DESACETYLCOLFORSIN is derived.

Coleonol: Another derivative of forskolin with similar properties but different chemical modifications.

Uniqueness

DESACETYLCOLFORSIN is unique due to its specific chemical structure, which results from the removal of the acetyl group from forskolin. This modification alters its toxicity and potentially its pharmacological properties, making it distinct from other forskolin derivatives .

特性

CAS番号 |

64657-20-1 |

|---|---|

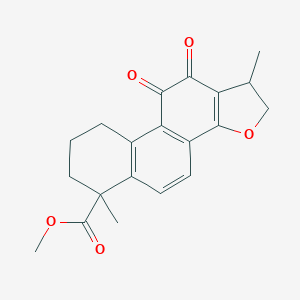

分子式 |

C20H32O6 |

分子量 |

368.5 g/mol |

IUPAC名 |

(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |

InChI |

InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14?,15-,17-,18-,19+,20-/m0/s1 |

InChIキー |

WPDITXOBNLYZHH-GGLAWTCMSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

異性体SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC(C3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C |

正規SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

ピクトグラム |

Irritant |

同義語 |

(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one; 7-Deacetylforskolin; 7-Desacetylforskolin; 7-Deacetylcoleonol; Deacetylforskolin; Forskolin D; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate](/img/structure/B144179.png)